molecular formula C13H12F3N3OS B7006758 N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-4-(trifluoromethyl)thiophene-3-carboxamide

N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-4-(trifluoromethyl)thiophene-3-carboxamide

Cat. No.: B7006758
M. Wt: 315.32 g/mol
InChI Key: BSTRAQCXXDZQJC-GMSGAONNSA-N
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Description

N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-4-(trifluoromethyl)thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylimidazole moiety, and a trifluoromethyl-substituted thiophene ring

Properties

IUPAC Name

N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-4-(trifluoromethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS/c1-19-6-17-3-11(19)7-2-10(7)18-12(20)8-4-21-5-9(8)13(14,15)16/h3-7,10H,2H2,1H3,(H,18,20)/t7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTRAQCXXDZQJC-GMSGAONNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CC2NC(=O)C3=CSC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2C[C@H]2NC(=O)C3=CSC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe trifluoromethylthiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-4-(trifluoromethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazole or thiophene rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the thiophene or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the thiophene or imidazole rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-4-(trifluoromethyl)thiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-4-(trifluoromethyl)thiophene-3-carboxamide can be compared with other compounds that have similar structural features, such as:

    Cyclopropyl-containing compounds: These compounds often exhibit unique reactivity due to the strain in the cyclopropyl ring.

    Methylimidazole derivatives: These are commonly used in pharmaceuticals and can have various biological activities.

    Trifluoromethyl-substituted thiophenes: These compounds are of interest in materials science due to their electronic properties.

The uniqueness of this compound lies in the combination of these structural features, which can impart distinct chemical and biological properties.

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